molecular formula C17H13N3O B14318369 3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile CAS No. 106032-31-9

3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile

Cat. No.: B14318369
CAS No.: 106032-31-9
M. Wt: 275.30 g/mol
InChI Key: MXEZMENTHXZQIT-UHFFFAOYSA-N
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Description

3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile typically involves the reaction of a ketone or aldehyde with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde phenylhydrazone: Similar structure but lacks the nitrile group.

    Acetophenone phenylhydrazone: Contains a methyl group instead of the nitrile group.

    Cinnamaldehyde phenylhydrazone: Features a different aromatic substitution pattern.

Uniqueness

3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile is unique due to the presence of both the nitrile and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

106032-31-9

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-anilino-2-oxo-4-phenylbut-3-enimidoyl cyanide

InChI

InChI=1S/C17H13N3O/c18-13-16(20-19-15-9-5-2-6-10-15)17(21)12-11-14-7-3-1-4-8-14/h1-12,19H

InChI Key

MXEZMENTHXZQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=NNC2=CC=CC=C2)C#N

Origin of Product

United States

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